4-(Pyrrolidin-2-yl)quinoline 4-(Pyrrolidin-2-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 108831-50-1
VCID: VC18235449
InChI: InChI=1S/C13H14N2/c1-2-5-12-10(4-1)11(7-9-15-12)13-6-3-8-14-13/h1-2,4-5,7,9,13-14H,3,6,8H2
SMILES:
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

4-(Pyrrolidin-2-yl)quinoline

CAS No.: 108831-50-1

Cat. No.: VC18235449

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-2-yl)quinoline - 108831-50-1

Specification

CAS No. 108831-50-1
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 4-pyrrolidin-2-ylquinoline
Standard InChI InChI=1S/C13H14N2/c1-2-5-12-10(4-1)11(7-9-15-12)13-6-3-8-14-13/h1-2,4-5,7,9,13-14H,3,6,8H2
Standard InChI Key ZAWCKNBHYQFTSK-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=CC=NC3=CC=CC=C23

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

While direct synthesis of 4-(pyrrolidin-2-yl)quinoline is sparsely documented, analogous quinoline-pyrrolidine hybrids provide methodological frameworks:

  • Mannich Reaction: Secondary amines like pyrrolidine react with quinoline precursors under acidic conditions. For example, 5-chloro-8-hydroxyquinoline derivatives have been functionalized via Mannich reactions to introduce cyclic amines .

  • Coupling Reactions: Ullman and Kharasch coupling protocols enable C–N bond formation between halogenated quinolines and pyrrolidine derivatives . For instance, 6-bromoquinoline-2(1H)-one was coupled with pyrrolidine using Pd catalysis .

  • Cyclization Strategies: Cyclocondensation of aminoquinolines with diketones or aldehydes can yield pyrrolidine-fused systems .

Table 1: Representative Synthetic Methods for Analogous Compounds

MethodStarting MaterialYieldKey ConditionsReference
Mannich Reaction5-Chloro-8-hydroxyquinoline66–93%Paraformaldehyde, amines, 80–110°C
Pd-Catalyzed Coupling6-Bromoquinoline71–93%Pd(PPh₃)₄, CuCN, DMF
Cyclocondensation2-Aminoquinoline, glutaraldehyde85%Scandium(III) triflate, acetonitrile

Structural Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra resolve pyrrolidine protons (δ 1.8–3.5 ppm) and quinoline aromatic signals (δ 7.0–9.0 ppm). Coupling constants (J = 5–6 Hz) confirm cis/trans stereochemistry in pyrrolidine rings .

  • X-ray Crystallography: Analogous structures (e.g., 1-[6-chloro-2-(phenanthren-9-yl)quinolin-4-yl]pyrrolidin-2-one) reveal planar quinoline systems with dihedral angles of 49–56° relative to pyrrolidine rings .

  • Mass Spectrometry: High-resolution mass spectra (HRMS) provide molecular ion peaks (e.g., m/z 275.35 for C₁₈H₁₇N₃) .

Physicochemical Properties

Computational and experimental data from analogs suggest:

  • Molecular Weight: ~275.35 g/mol .

  • logP: 1.5–2.5 (moderate lipophilicity) .

  • Solubility: Poor aqueous solubility; enhanced in polar aprotic solvents (e.g., DMF, DMSO) .

  • Hydrogen Bonding: Pyrrolidine nitrogen and quinoline N act as donors/acceptors, critical for protein binding .

Biological Activities and Applications

Corrosion Inhibition

N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)quinoline-6-carboxamide, a structural analog, shows 74.41% inhibition efficiency on mild steel in HCl via chemisorption .

Metabolic and Enzymatic Interactions

  • Cytochrome P450 Binding: Quinoline-4-carboxamides coordinate with heme iron via lone pair electrons, influencing drug metabolism .

  • Dual-Target Inhibitors: Hybrids inhibit neutrophil elastase (IC₅₀ = 0.46 µM) and superoxide anion generation (IC₅₀ = 0.68 µM), suggesting anti-inflammatory applications .

Challenges and Future Directions

  • Synthetic Optimization: Current methods suffer from moderate yields (50–85%); flow chemistry or microwave-assisted synthesis may improve efficiency .

  • Structure-Activity Relationships (SAR): Systematic studies are needed to elucidate the impact of pyrrolidine stereochemistry and substitution patterns.

  • Toxicity Profiling: No in vivo data exists for 4-(pyrrolidin-2-yl)quinoline; preclinical models are essential to assess safety .

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